molecular formula C10H13NO3 B13201225 (1R)-2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol

(1R)-2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol

Cat. No.: B13201225
M. Wt: 195.21 g/mol
InChI Key: PNXFUGHWZSOHMC-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol is a chiral amino alcohol derivative containing a 2,3-dihydro-1,4-benzodioxin scaffold. Its molecular formula is C₁₀H₁₃NO₂, with a molecular weight of 179.22 g/mol (free base) and 215.68 g/mol as the hydrochloride salt . The (1R) stereochemistry is critical for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles. This compound has been explored as a synthetic intermediate for bioactive molecules, including enzyme inhibitors such as ceramide glucosyltransferase inhibitors (e.g., in Gaucher’s disease therapy) .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

(1R)-2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol

InChI

InChI=1S/C10H13NO3/c11-6-8(12)7-1-2-9-10(5-7)14-4-3-13-9/h1-2,5,8,12H,3-4,6,11H2/t8-/m0/s1

InChI Key

PNXFUGHWZSOHMC-QMMMGPOBSA-N

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)[C@H](CN)O

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CN)O

Origin of Product

United States

Preparation Methods

Method 1: Cyclization of Catechol Derivatives

  • Reagents: Catechol or substituted catechols, dihalides such as 1,2-dibromoethane or 1,2-dichloroethane.
  • Reaction Conditions: Basic or acidic conditions, often with reflux in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
  • Procedure: The catechol derivative undergoes nucleophilic substitution with dihalides, followed by intramolecular cyclization to form the benzodioxane ring system.
  • Purification: Recrystallization or chromatography to isolate the benzodioxane derivative.

Method 2: Oxidative Cyclization

  • Reagents: Catechol derivatives, oxidants such as ferric chloride or potassium permanganate.
  • Reaction Conditions: Mild oxidative conditions under reflux.
  • Outcome: Formation of the benzodioxane ring via oxidative cyclization, often used for functionalized derivatives.

Introduction of the Amino Group at the 2-Position

The amino group can be introduced via nucleophilic substitution or reduction of suitable precursors.

Method 3: Nucleophilic Amination

  • Reagents: 2,3-dihydro-1,4-benzodioxin-6-yl halides (e.g., chlorides or bromides), ammonia or amines.
  • Reaction Conditions: Reflux in polar solvents like ethanol or ammonia under pressure.
  • Procedure: The halogenated benzodioxane reacts with ammonia or primary amines to afford the amino derivative.

Method 4: Reduction of Nitro Precursors

  • Reagents: Nitrobenzodioxane derivatives, reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or tin chloride (SnCl₂).
  • Reaction Conditions: Hydrogenation under mild conditions.
  • Outcome: Conversion of nitro groups to amino groups at the 2-position.

Stereoselective Control to Obtain (1R)-Configuration

Achieving the (1R)-stereochemistry involves chiral catalysts or stereoselective synthesis pathways.

Method 5: Asymmetric Synthesis Using Chiral Catalysts

  • Reagents: Chiral ligands or catalysts such as BINOL-based phosphines or chiral organocatalysts.
  • Reaction Conditions: Mild, often in the presence of Lewis acids or chiral auxiliaries.
  • Outcome: Enantioselective formation of the (1R)-isomer with high stereoselectivity.

Method 6: Resolution of Racemic Mixtures

  • Reagents: Chiral acids or bases for diastereomeric salt formation.
  • Procedure: Separation of diastereomers followed by regeneration of the pure enantiomer.

Functionalization to Form the Hydroxyl Group

The hydroxyl group at the 1-position can be introduced via hydroxylation or reduction of carbonyl intermediates.

Method 7: Hydroxylation of Alkyl Precursors

  • Reagents: Hydroxylating agents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄).
  • Reaction Conditions: Controlled oxidation under mild conditions.
  • Outcome: Selective hydroxylation at the desired position.

Method 8: Reduction of Ketone or Aldehyde Intermediates

  • Reagents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
  • Reaction Conditions: Anhydrous solvents like tetrahydrofuran (THF).
  • Outcome: Conversion of carbonyl groups to hydroxyl functionalities.

Final Assembly and Purification

The final compound, (1R)-2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol, is obtained through coupling reactions, often involving amide or amino alcohol formation.

  • Coupling Reactions: Use of activating agents like carbodiimides (e.g., DCC, EDC) to facilitate amide bond formation if necessary.
  • Purification Techniques: Chromatography (silica gel, HPLC), recrystallization, or sublimation to achieve high purity.

Summary Table of Preparation Methods

Step Method Reagents Conditions Purpose References
1 Cyclization of catechol derivatives Catechol, dihalides Reflux in DMF/Acetonitrile Benzodioxane core ,
2 Nucleophilic amination Halogenated benzodioxane, NH₃ Reflux, polar solvents Amino group at C-2 ,
3 Asymmetric synthesis Chiral catalysts Mild, enantioselective (1R)-stereochemistry ,
4 Hydroxylation OsO₄, KMnO₄ Mild oxidation Hydroxyl group at C-1 ,
5 Final coupling Activation agents Standard coupling conditions Final compound assembly ,

Chemical Reactions Analysis

Types of Reactions

(1R)-2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol moiety can be oxidized to the corresponding aldehyde or carboxylic acid.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Secondary and tertiary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(1R)-2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol is a chemical compound with a benzodioxin moiety that has received attention in medicinal chemistry for its potential biological activities and therapeutic applications. The compound has an amino group and an alcohol group, which contribute to its reactivity and interaction capabilities.

Key Features

  • Molecular Formula C10H13NO3C_{10}H_{13}NO_3
  • Molecular Weight 195.21 g/mol

Chemical Properties and Reactions

The chemical behavior of this compound can be explored through various reactions. Its unique stereochemistry and the presence of both amino and alcohol functional groups enhance its reactivity and biological interactions, allowing for diverse synthetic modifications that can lead to novel derivatives with potentially enhanced pharmacological properties.

Potential Biological Activities

Research indicates that this compound exhibits significant biological activities.

Related Compounds

Several related compounds share structural similarities and potential biological activities:

  • 2-Aminoethylbenzodioxole Contains similar benzodioxole structure and potential for similar biological activity.
  • N-(2,3-Dihydrobenzo[1,4]dioxin)acetamide Exhibits enzyme inhibition and is used in similar therapeutic contexts.
  • 2-Bromo-N-(2,3-dihydrobenzo[1,4]dioxin)acetamide Related structure with different halogen substitution that may exhibit varied reactivity.

Mechanism of Action

The mechanism of action of (1R)-2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary based on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The 2,3-dihydro-1,4-benzodioxin moiety is a versatile pharmacophore. Below is a detailed comparison of the target compound with analogous derivatives, emphasizing structural variations, biological activities, and applications.

Functional Group Modifications

[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol
  • Structure: Benzodioxin linked to a methylphenyl-methanol group.
  • Activity : High potency PD-1/PD-L1 inhibitor (SoftMax score: 0.8285 ± 0.1396 in EGNN model predictions) .
  • Key Difference: Replacement of the amino alcohol with a methanol group enhances binding to immune checkpoint proteins.
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid
  • Structure : Benzodioxin linked to a carboxylic acid.
  • Activity : Anti-inflammatory (comparable to ibuprofen in carrageenan-induced rat paw edema assays) .
(1R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-amine hydrochloride
  • Structure : Benzodioxin with a primary amine (R-configuration).
  • Activity : Intermediate for synthesizing pyrrolidine-containing enzyme inhibitors (e.g., ceramide glucosyltransferase) .
  • Key Difference : The amine group replaces the hydroxyl, altering pKa and membrane permeability.

Complex Heterocyclic Derivatives

(1R)-2-{[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrimidin-4-yl]amino}-1-phenylethan-1-ol
  • Structure : Benzodioxin fused to a pyrimidine ring and phenyl group.
  • Activity: Not explicitly reported, but pyrimidine moieties often enhance kinase or receptor binding .
  • Key Difference : The pyrimidine scaffold introduces π-π stacking interactions absent in the target compound.
3-[5-{[(1R,2S)-2-[(2,2-Difluoropropanyl)amino]-1-(benzodioxin-6-yl)propyl]oxy}indazol-1-yl]-N-[(3R)-tetrahydrofuran-3-yl]benzamide
  • Structure : Benzodioxin integrated into a macrocyclic indazole-benzamide framework.
  • Activity : Anticandidate for targeted therapies (exact activity undisclosed) .
  • Key Difference : The difluoropropanyl and benzamide groups broaden metabolic stability and target specificity.

Stereochemical and Pharmacokinetic Considerations

  • Chirality : The (1R) configuration in the target compound is essential for enantioselective binding. For example, (1R,2R)-configured analogs show superior enzyme inhibition compared to (1S) isomers .
  • Solubility: Hydrochloride salts (e.g., C₁₀H₁₄ClNO₂) improve aqueous solubility for drug formulations .
  • Synthetic Accessibility: Derivatives like Schiff bases (e.g., 7-hydroxy-4-methyl-8-[(benzodioxin-6-yl)iminomethyl]-coumarin) highlight the scaffold’s adaptability for condensation reactions .

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups Biological Activity Reference
(1R)-2-amino-1-(benzodioxin-6-yl)ethan-1-ol C₁₀H₁₃NO₂ Amino alcohol Enzyme inhibition (potential)
[3-(Benzodioxin-6-yl)-2-methylphenyl]methanol C₁₆H₁₄O₃ Benzodioxin, methanol PD-1/PD-L1 inhibition
2-(Benzodioxin-6-yl)acetic acid C₁₀H₁₀O₄ Carboxylic acid Anti-inflammatory
(1R)-1-(Benzodioxin-6-yl)ethan-1-amine HCl C₁₀H₁₄ClNO₂ Primary amine (R) Synthetic intermediate
Benzodioxin-pyrimidine derivative C₂₀H₁₉N₃O₃ Pyrimidine, phenyl Undisclosed (structural)

Biological Activity

(1R)-2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol, also known by its CAS number 491833-28-4, is a compound of interest due to its potential biological activities. This compound is structurally related to various pharmacologically active substances and has been explored for its interactions with neurotransmitter systems, particularly in the context of GABA transporters.

The molecular formula of this compound is C15H22N2O3, with a molecular weight of 278.35 g/mol. Its structure includes a benzodioxin moiety that may contribute to its biological activity through various mechanisms.

Research indicates that this compound exhibits significant activity as a selective GABA transporter inhibitor. GABA transporters are crucial in regulating the levels of GABA, the primary inhibitory neurotransmitter in the central nervous system. By inhibiting these transporters, the compound may enhance GABAergic transmission, leading to potential anxiolytic and anticonvulsant effects.

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can inhibit GABA transporters with varying potencies. For instance, certain analogs have shown inhibitory potencies in the upper nanomolar range against GAT1 (GABA transporter 1), suggesting that structural modifications can enhance their efficacy .

Case Study 1: GAT1 Inhibitors

A study focused on the synthesis and evaluation of various derivatives of nipecotic acid highlighted the activity of compounds similar to this compound. These compounds exhibited selective inhibition of GAT1 over other GABA transporter subtypes, demonstrating their potential therapeutic applications in treating anxiety disorders and epilepsy .

Case Study 2: Anticonvulsant Effects

Another investigation assessed the anticonvulsant properties of structurally related compounds in mouse models. Results indicated that certain derivatives produced significant reductions in seizure frequency and severity, attributed to their action on GABA transport mechanisms . This suggests that this compound may share similar beneficial effects.

Data Tables

Property Value
Molecular FormulaC15H22N2O3
Molecular Weight278.35 g/mol
CAS Number491833-28-4
GABA Transporter ActivitySelective Inhibitor
Potency RangeUpper Nanomolar

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.